Diisotridecyl phthalate

Description

Properties

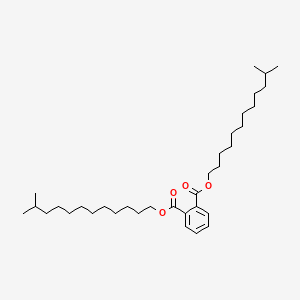

IUPAC Name |

bis(11-methyldodecyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58O4/c1-29(2)23-17-13-9-5-7-11-15-21-27-37-33(35)31-25-19-20-26-32(31)34(36)38-28-22-16-12-8-6-10-14-18-24-30(3)4/h19-20,25-26,29-30H,5-18,21-24,27-28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSGAWBQJHXXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873994 | |

| Record name | Diisotridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27253-26-5, 36901-61-8 | |

| Record name | Phthalic acid, diisotridecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027253265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisotridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisotridecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Production Routes for Diisotridecyl Phthalate

Industrial Synthesis Pathways

The principal industrial method for producing Diisotridecyl phthalate (B1215562) is through the direct esterification of phthalic anhydride (B1165640) with isotridecyl alcohol, which is typically a mixture of C13 branched-chain alcohol isomers. industrialchemicals.gov.augoogle.com

C₆H₄(CO)₂O + 2 R-OH → C₆H₄(CO₂R)₂ + H₂O (where R represents the isotridecyl alkyl group)

This conversion is typically slow and requires high temperatures and the presence of a catalyst to proceed at an economically viable rate. wikipedia.org A variety of catalytic systems are employed in industrial production to enhance reaction speed and efficiency. Titanium-based catalysts, such as tetra-alkyl titanates (e.g., tetra-isopropyl titanate or TIPT), are commonly used due to their high activity. google.comgoogle.com Other catalysts include tin-based compounds and various acid catalysts. google.com The use of solid acid catalysts is a more recent innovation aimed at reducing corrosion issues and waste generation associated with traditional liquid acid catalysts. gst-chem.com

Table 1: Catalytic Systems in Diisotridecyl Phthalate Synthesis

| Catalyst Type | Specific Example(s) | Key Characteristics/Advantages | Source(s) |

|---|---|---|---|

| Titanium Alkoxides | Tetra-isopropyl titanate (TIPT) | High efficiency; requires lower catalyst amounts compared to other titanates. google.com Enables high conversion rates. google.com | google.com, google.com |

| Tin-based Catalysts | Not specified | Mentioned as a typical esterification catalyst alongside titanium and zirconium. google.com | google.com |

| Acid Catalysts | p-Toluene sulfonic acid (pTSA), Sulfuric acid | Effective but can lead to byproducts like dialkyl ethers. google.com Liquid acids can cause corrosion. gst-chem.com | gst-chem.com, google.com |

| Proprietary Catalysts | ATC-II | Used in a described synthesis to achieve a low acid number in a short reaction time. prepchem.com | prepchem.com |

Optimizing the DITDP production process is crucial for maximizing yield, purity, and cost-effectiveness. Key strategies focus on controlling reaction conditions and efficiently removing byproducts.

Temperature and Pressure Control: The esterification reaction is typically conducted at high temperatures, ranging from 180°C to 260°C. google.com Maintaining the reaction mixture at its boiling point under adjusted pressure is a key strategy to continuously remove the water formed during the reaction as vapor, which drives the equilibrium towards product formation. google.com

Reactant Ratio: An excess of the alcohol reactant is commonly used to ensure the complete conversion of the limiting reagent, phthalic anhydride. google.com A molar ratio of isodecyl alcohol to phthalic anhydride between 2.1:1 and 3.0:1 has been described. google.com

Water Removal: The rapid and continuous removal of water is critical as its presence can slow down the rate of conversion. google.com This is often achieved by heating the system to reflux or by applying a reduced pressure to facilitate water evaporation. google.comprepchem.com

Post-Reaction Treatment: After the esterification is substantially complete, the crude product undergoes several refining steps. Excess alcohol is removed, often by reducing pressure. prepchem.com The catalyst is then hydrolyzed and removed, and residual acidity is neutralized. This can be accomplished through steam distillation and treatment with a base solution, such as sodium carbonate. google.comprepchem.com The final step involves filtering the product to yield a clear, high-purity liquid. prepchem.com

Table 2: Process Optimization Parameters for DITDP Synthesis

| Parameter | Typical Range/Value | Purpose | Source(s) |

|---|---|---|---|

| Reaction Temperature | 180°C - 260°C | To increase reaction rate and facilitate water removal. | google.com |

| Pressure | Reduced pressure (e.g., 100 torr) | To maintain boiling and continuously remove water vapor and later, excess alcohol. | prepchem.com, google.com |

| Reactant Molar Ratio (Alcohol:Anhydride) | ~2.1:1 to 3.0:1 | Ensures complete conversion of phthalic anhydride. | google.com, google.com |

| Post-Reaction Neutralization | Treatment with base (e.g., sodium carbonate) | Neutralizes residual organic acids from incomplete conversion. | google.com |

| Purification | Steam Distillation, Filtration | Removes excess alcohol, hydrolyzes catalyst, and removes impurities. | prepchem.com |

Sustainable and Recycled Production Approaches

Growing environmental concerns and regulatory pressures are driving the chemical industry towards more sustainable manufacturing practices, including the production of phthalates like DITDP. marketresearchintellect.com

Industrial wastewater from plasticizer production and processing facilities can contain phthalates. rsc.orgresearchgate.net While specific studies on DITDP recovery are limited, research on other phthalates demonstrates the feasibility of various removal and recovery technologies that could be adapted. These methods aim to prevent environmental contamination and potentially reclaim valuable chemical feedstock.

Adsorption: This is a major technology for removing phthalates from water. iwaponline.com Various adsorbent materials have been studied, including agricultural wastes, industrial by-products, and specially designed synthetic adsorbents. iwaponline.com For instance, a novel hydrophilic-lipophilic magnetic adsorbent based on silica-coated iron oxide nanoparticles showed high efficiency in removing dibutyl phthalate (DBP), achieving up to 98.4% removal. rsc.org Vanillin-modified chitosan (B1678972) beads have also been reported as a potential adsorbent for DBP. iwaponline.com

PVC-Based Recovery: A novel technology utilizes the plasticizing ability of PVC to remove and recover diethyl phthalate (DEP) from wastewater. nih.gov By treating PVC with tetrahydrofuran (B95107) (THF), more adsorption sites are created, allowing the PVC to instantly adsorb DEP. This method not only removes the pollutant but also allows for its recovery, with reported rates over 90%. nih.gov

Table 3: Phthalate Removal Technologies from Wastewater

| Technology | Adsorbent/Method | Target Phthalate | Reported Efficiency | Source(s) |

|---|---|---|---|---|

| Adsorption | Hydrophilic-lipophilic magnetic adsorbent | Dibutyl phthalate (DBP) | Up to 98.4% removal | rsc.org |

| Adsorption | Vanillin-modified chitosan beads | Dibutyl phthalate (DBP) | Considered a potential effective adsorbent. | iwaponline.com |

| Plasticizing Assembly | PVC treated with Tetrahydrofuran (THF) | Diethyl phthalate (DEP) | Recovery rate over 90% | nih.gov |

| Solid Phase Extraction | C18 ISOLUTE columns | DEP, DBP, DEHP | Recovery of 77-87% from spiked samples. | epa.gov |

The twelve principles of green chemistry provide a framework for making chemical manufacturing more environmentally friendly. acs.org Several of these principles are relevant to the synthesis of DITDP and other plasticizers. semanticscholar.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov In DITDP synthesis, this is already standard practice. Further improvements involve developing more selective catalysts, such as solid acids, that minimize waste, reduce corrosion, and are easier to separate from the product mixture. gst-chem.com

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. acs.org The esterification reaction for DITDP is inherently high in atom economy, with water being the only major byproduct.

Use of Renewable Feedstocks: A key area for greening DITDP production is the sourcing of raw materials. nih.gov Research into bio-based raw materials could provide a sustainable alternative for producing isotridecyl alcohol, which is currently derived from petrochemicals. gst-chem.com

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure where possible. acs.org While current DITDP synthesis requires high temperatures, future catalyst development could enable the reaction to proceed under milder, less energy-intensive conditions. google.comacs.org

Reduce Derivatives: Unnecessary steps like using blocking or protecting groups should be avoided as they generate waste. nih.gov The direct esterification process for DITDP generally avoids such steps. The use of highly specific enzymes (biocatalysis) is a green chemistry approach that can eliminate the need for protecting groups in complex syntheses. acs.orgmdpi.com

Table 4: Application of Green Chemistry Principles to DITDP Synthesis

| Green Chemistry Principle | Application/Relevance to DITDP Synthesis | Source(s) |

|---|---|---|

| Catalysis | Using selective solid acid catalysts to replace traditional liquid acids, reducing waste and corrosion. | gst-chem.com, nih.gov |

| Use of Renewable Feedstocks | Developing bio-based sources for isotridecyl alcohol to replace petrochemical feedstocks. | gst-chem.com, nih.gov |

| Design for Energy Efficiency | Researching new catalysts that could lower the high reaction temperatures currently required. | acs.org |

| Waste Prevention | Improving catalyst systems and reaction conditions to minimize byproduct formation. | acs.org, google.com |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using environmentally benign options like water where feasible. | nih.gov, mdpi.com |

Chemical Compounds Mentioned

Applications and Material Science Integration of Diisotridecyl Phthalate

Role as a Polymer Additive

As a plasticizer, DITDP is integrated into polymer matrices to modify their physical properties, transforming rigid materials into flexible articles suitable for a wide array of uses.

The principal application for DITDP is as a plasticizer for polyvinyl chloride (PVC), a versatile and widely used thermoplastic polymer. industrialchemicals.gov.auindustrialchemicals.gov.au Its integration into PVC is crucial for applications requiring flexibility, stability, and long service life, especially under thermal stress. specialchem.competrom.com.br DITDP is considered a high-temperature plasticizer, valued for its extremely low volatility and high permanency compared to lower molecular weight phthalates. specialchem.comspecialchem.com This makes it an optimal choice for PVC compounds that must withstand severe heat-aging conditions. specialchem.com

The integration of DITDP into PVC systems yields several performance benefits, which are detailed in the table below.

| Property Enhanced | Description | Supporting Research Findings |

| Thermal Stability | Provides excellent resistance to degradation at high temperatures. specialchem.com | Exhibits very low volatility and excellent physical property retention after aging, making it suitable for heat-resistant cables. specialchem.competrom.com.br |

| Permanence | Demonstrates slower migration rates and higher resistance to extraction from the PVC matrix compared to other phthalates. specialchem.com | Has the greatest permanency among high-molecular-weight phthalate (B1215562) plasticizers, ensuring long-term product integrity. specialchem.com |

| Electrical Insulation | Improves the electrical resistivity of PVC compounds. petrom.com.br | Its properties make it an optimum plasticizer for automotive cable applications and THHN/NMB electrical wire insulation. specialchem.competrom.com.br |

| Flexibility | Imparts sustained flexibility, including in cold conditions. univarsolutions.com | Reduces the need for more expensive linear plasticizers to meet automotive cold winding tests. specialchem.com |

Common applications for DITDP in flexible PVC include:

Wire and Cable Insulation: Used in automotive and electrical wiring where high-temperature performance and excellent electrical properties are critical. industrialchemicals.gov.auspecialchem.competrom.com.br

Automotive Interiors: Incorporated into materials like automotive upholstery and leather due to its durability and low fogging characteristics. industrialchemicals.gov.auuml.edu

Building and Construction: Found in flooring, wall coverings, roofing membranes, and pool liners that require long-term durability and weather resistance. industrialchemicals.gov.auuml.edu

Coated Fabrics and Films: Used to produce flexible and resilient coated fabrics. industrialchemicals.gov.au

While predominantly used in PVC, DITDP's utility extends to various non-PVC polymer systems. industrialchemicals.gov.au Its compatibility with other resins allows it to be used as an additive to impart flexibility and durability in a range of materials. industrialchemicals.gov.auindustrialchemicals.gov.au

Applications in non-PVC matrices include:

Thermoplastics and Rubbers: DITDP is used as a plasticizing additive in certain thermoplastic and rubber formulations to improve their flexibility and processing characteristics. industrialchemicals.gov.auindustrialchemicals.gov.au

Paints and Coatings: It can be incorporated into paint and coating formulations. industrialchemicals.gov.auspecialchem.com

Adhesives and Sealants: DITDP is used as a plasticizer in the manufacturing of some industrial and commercial adhesives and sealants. industrialchemicals.gov.auspecialchem.comepa.gov

Specialized Industrial and Engineered Material Uses

Beyond its primary role as a plasticizer in commodity plastics, DITDP is employed in more specialized industrial applications that leverage its chemical properties for specific engineering functions.

Diisotridecyl phthalate is used as a synthetic base stock for lubricating oils and as an additive in lubricant formulations. industrialchemicals.gov.auindustrialchemicals.gov.au In Australia, it has been specifically identified as a component of air compressor lubricants. industrialchemicals.gov.au The U.S. Environmental Protection Agency (EPA) also recognizes its use in the manufacturing of petroleum lubricating oils and lubricant additives. specialchem.com Research has indicated that lubricating compositions containing certain phthalate esters, such as diisodecyl phthalate, can improve fuel economy and wear performance in internal combustion engines. google.com

DITDP is utilized in compounds designed for encapsulation and as physical barriers. industrialchemicals.gov.au A notable application is in the telecommunications industry, where it is a component in finished encapsulating and blocking compounds for telephone cable maintenance. industrialchemicals.gov.au Patent literature describes the use of plasticizers like diisodecyl phthalate in polyurethane gel compositions for encapsulating telecommunication and electrical cables. google.com Furthermore, it has been cited as a potential plasticizer in the development of non-porous bridging films, which act as physical barrier layers over porous substrates. google.com

Advanced Materials Research and Development

Current research and development in material science are focused on evolving plasticizer technology to meet higher performance standards and address environmental considerations. marketresearchintellect.com For high molecular weight phthalates like DITDP, development efforts are aimed at creating advanced formulations that improve efficiency and compatibility with a wider range of polymers. marketresearchintellect.com A significant trend in this area is the exploration of hybrid plasticizer blends and bio-based alternatives. marketresearchintellect.commdpi.com The goal of this research is to maintain the high-performance benefits of compounds like DITDP, such as durability and thermal stability, while enhancing the sustainability and life cycle of the final plasticized materials. marketresearchintellect.com

Studies on Plasticizer Efficiency and Material Performance

This compound (DTDP) is a high molecular weight phthalate plasticizer recognized for its performance characteristics in various polymer applications, particularly in polyvinyl chloride (PVC). petrom.com.brindustrialchemicals.gov.au Its chemical structure, featuring long, branched alkyl chains, imparts specific properties to the materials it plasticizes. The efficiency of a plasticizer is a measure of its ability to impart softness and flexibility to a polymer. specialchem.com For phthalate esters, plasticizer efficiency is inversely related to the molecular weight; as the carbon number of the alcohol chain increases, the efficiency generally decreases. researchgate.net Consequently, DTDP is considered to have lower plasticizing efficiency compared to lower molecular weight phthalates like Di-2-ethylhexyl phthalate (DEHP). researchgate.netsci-hub.se

Despite its lower efficiency, which necessitates higher concentrations to achieve the same level of softness as more efficient plasticizers, DTDP offers significant advantages in material performance, especially at elevated temperatures. specialchem.comsci-hub.se Its high molecular weight contributes to very low volatility, which is a critical attribute for applications requiring durability and a long service life. petrom.com.brperstorp.com This low volatility ensures that the plasticizer remains within the polymer matrix over time, even when exposed to heat, which helps in retaining the material's physical properties. petrom.com.br

Research findings highlight several key performance benefits of incorporating DTDP into materials:

High-Temperature Performance: DTDP is particularly well-suited for high-temperature applications due to its low volatility and excellent retention of physical properties after aging. petrom.com.brsci-hub.se This makes it a preferred choice for the insulation and sheathing of electrical wires and cables that operate at elevated temperatures. petrom.com.brperstorp.com

Electrical Properties: It exhibits good electrical insulation properties, a crucial requirement for its use in electrical applications. petrom.com.br

Low-Temperature Flexibility: While seemingly contradictory to its high-temperature performance, some studies suggest that DTDP can also provide good low-temperature flexibility, a desirable characteristic for applications in varying environmental conditions. sci-hub.se

The selection of DTDP often involves a trade-off between its lower plasticizing efficiency and its superior performance in demanding conditions, particularly where heat resistance and long-term stability are paramount. specialchem.comsci-hub.se

Table 1: Research Findings on this compound (DTDP) Performance

| Performance Metric | Research Finding | Source(s) |

|---|---|---|

| Plasticizer Efficiency | Lower efficiency compared to lower molecular weight phthalates due to its higher molecular weight. | researchgate.netsci-hub.se |

| High-Temperature Performance | Excellent performance and retention of physical properties at elevated temperatures due to very low volatility. | petrom.com.brsci-hub.se |

| Volatility | Very low, contributing to the durability and long service life of products. | petrom.com.brperstorp.com |

| Durability | High resistance to degradation, especially at high temperatures. | perstorp.com |

| Electrical Properties | Possesses good electrical insulation capabilities. | petrom.com.br |

| Low-Temperature Flexibility | Can offer good performance at low temperatures. | sci-hub.se |

| Primary Applications | Coating for electric wires and cables due to its performance characteristics. | petrom.com.brperstorp.com |

Comparative Analysis with Alternative Plasticizers

When compared to other plasticizers, this compound (DTDP) occupies a specific niche based on its performance profile. The primary points of comparison revolve around molecular weight, which directly influences properties like plasticizing efficiency, volatility, and temperature performance. specialchem.comresearchgate.net

Comparison with Lower Molecular Weight Phthalates:

Lower molecular weight phthalates, such as Di-2-ethylhexyl phthalate (DEHP) and Diisononyl phthalate (DINP), are generally more efficient plasticizers than DTDP. researchgate.netsci-hub.se This means that a smaller amount of these plasticizers is needed to achieve a desired level of flexibility in a polymer. specialchem.com However, their higher volatility can lead to a loss of plasticizer over time, especially at elevated temperatures, which can compromise the long-term performance and flexibility of the material. perstorp.comspecialchem.com

DEHP, historically a benchmark for general-purpose plasticizers, offers a good balance of properties but is being replaced in many applications due to health and environmental concerns. wikipedia.org DINP, another high molecular weight phthalate, has better high-temperature performance and lower volatility than DEHP, but DTDP surpasses it in these aspects due to its even higher molecular weight. sci-hub.seperstorp.com

Comparison with High Molecular Weight Phthalates:

Within the category of high molecular weight phthalates, which includes Diisodecyl phthalate (DIDP), DTDP is the highest molecular weight option commercially available in large quantities. sci-hub.se As a result, it exhibits the lowest volatility and superior high-temperature performance among them. petrom.com.brsci-hub.se This makes it particularly suitable for the most demanding applications, such as high-temperature electrical cables. petrom.com.brsci-hub.se However, this also means it has the lowest plasticizing efficiency, and at high concentrations, there can be concerns about its compatibility with the polymer matrix. sci-hub.se

Comparison with Non-Phthalate Alternatives:

The market for plasticizers also includes a growing number of non-phthalate alternatives, driven by regulatory pressures and consumer demand for products free of certain phthalates. wikipedia.orgnih.gov These alternatives include terephthalates (like DEHT), trimellitates (like TOTM), and bio-based plasticizers. nih.gov

Terephthalates (e.g., DEHT): These are structural isomers of phthalates and are often used as replacements for DEHP. nih.gov They generally offer good performance but may have limitations in processability and permanence compared to traditional phthalates. specialchem.com

Trimellitates (e.g., TOTM): These are known for their excellent performance at high temperatures and low migration rates, making them competitive with DTDP in applications like automotive interiors and wire insulation. nih.gov DTDP can sometimes be used as a cost-effective partial substitute for trimellitates. petrom.com.br

Bio-based Plasticizers: These are derived from renewable resources and are gaining traction. However, they may have different performance characteristics, and their cost and availability can be factors in their adoption.

The choice between DTDP and these alternatives depends on a careful evaluation of performance requirements, processing characteristics, cost, and regulatory considerations for the specific application. specialchem.com

Table 2: Comparative Properties of this compound (DTDP) and Alternative Plasticizers

| Plasticizer | Molecular Weight Category | Key Performance Characteristics | Common Applications |

|---|---|---|---|

| This compound (DTDP) | High | Very low volatility, excellent high-temperature performance, good electrical properties, lower plasticizer efficiency. | High-temperature wires and cables. petrom.com.brsci-hub.se |

| Di-2-ethylhexyl phthalate (DEHP) | Low | Good all-around performance, higher volatility than high molecular weight phthalates. | General purpose PVC plasticization (use declining). specialchem.comwikipedia.org |

| Diisononyl phthalate (DINP) | High | Good high and low-temperature performance, less volatile than DEHP. | Indoor and outdoor vinyl products, automotive applications. specialchem.com |

| Diisodecyl phthalate (DIDP) | High | Superior high-temperature performance compared to DINP, lower volatility. | Automotive, wire and cable, flooring. sci-hub.segst-chem.com |

| Tris(2-ethylhexyl) trimellitate (TOTM) | Trimellitate | Excellent high-temperature performance, low migration. | High-temperature PVC cables, automotive interiors. nih.gov |

| Di-2-ethylhexyl terephthalate (B1205515) (DEHT) | Terephthalate | Common alternative to DEHP. | Toys, food packaging, vinyl products. nih.gov |

Migration and Leaching Phenomena of Diisotridecyl Phthalate from Materials

Principles and Mechanisms of Phthalate (B1215562) Migration

The migration of phthalates like DIDP from a polymer matrix is a physical process governed by several core principles and mechanisms. The primary driving force is the establishment of equilibrium between the concentration of the plasticizer in the polymer and the surrounding medium.

The release of Diisotridecyl phthalate from a polymer is primarily a diffusion-controlled process. Because plasticizers are not covalently bonded to the polymer chains, they possess a degree of mobility. fraunhofer.de This mobility allows them to migrate from the bulk of the material to the surface and subsequently into any contacting medium, such as food, liquids, or even air.

This process can be described by Fick's law of diffusion, which states that the rate of transfer of a substance through a medium is proportional to the concentration gradient. The migration process begins with the diffusion of DIDP molecules through the polymer matrix to the material's surface. From there, it is transferred into the contacting phase. The rate of migration is influenced by the diffusion coefficient of DIDP within the specific polymer, the thickness of the material, and the concentration gradient between the material and the surrounding environment.

The composition and structure of the material play a significant role in the rate and extent of DIDP migration. Several factors related to the polymer matrix are influential:

Polymer Type: The type of polymer is a critical factor. For instance, DIDP is primarily used in polyvinyl chloride (PVC) to impart flexibility. The interaction between the phthalate and the polymer chains, as well as the polymer's own internal structure, affects the plasticizer's mobility.

Molecular Weight: The migration rate of phthalates is generally inversely proportional to their molecular weight. mst.dk As a high-molecular-weight phthalate, DIDP is expected to have lower migration rates compared to lower-molecular-weight phthalates like Dibutyl phthalate (DBP). mst.dk

Temperature and Contact Time: Increased temperature provides more energy to the system, accelerating the diffusion process and leading to higher migration rates. Similarly, longer contact times allow for more significant leaching to occur. nih.gov

Contacting Medium: The nature of the medium in contact with the material is crucial. DIDP, being lipophilic (fat-soluble), migrates more readily into fatty or oily substances than into aqueous, non-fatty media. nih.govresearchgate.net

Migration from Polymeric Products to Contacting Media

Research has focused on quantifying the migration of DIDP from various products under realistic use conditions. These studies are essential for understanding potential exposure and ensuring regulatory compliance.

DIDP is utilized as a plasticizer in food contact materials such as PVC films and gaskets. Due to its high solubility in lipids, migration is a particular concern for fatty foods. nih.gov

Regulatory bodies have established limits to control the migration of plasticizers into food. In the European Union, the specific migration limit (SML) is a maximum permitted amount of a substance in food. For DIDP, it is grouped with Diisononyl phthalate (DINP). qima.com Research has investigated this migration in real-world scenarios. A study analyzing plasticizer contamination in olive oil production found that DINP and DIDP were major contributors to the plasticizer content, with concentrations in some final products exceeding the established specific migration limits. nih.gov

| Parameter | Details | Finding/Limit | Source |

|---|---|---|---|

| EU Specific Migration Limit (SML) | Group limit for the sum of DINP and DIDP migrating into food or food simulant. | 1.8 mg/kg | nih.govqima.com |

| Food Matrix Study | Olive Oil Production Chain | DINP and DIDP were main contributors to plasticizer contamination, with some samples exceeding the SML. | nih.gov |

| Contacting Medium Property | Lipid content | High solubility of phthalates in lipid matrices, like olive oil, may result in their migration into food products. | nih.gov |

This compound has been used as a plasticizer in soft PVC toys and childcare articles. greenpeace.to Children's mouthing behavior makes migration into saliva a relevant pathway for study. Research has confirmed the presence of DIDP in a significant portion of toys tested. nih.gov

One study analyzing 49 children's toys found that DIDP was present in 41% of the samples, making it the most frequently detected phthalate in that particular survey. nih.gov While specific migration rates for DIDP are less commonly reported than for other phthalates like DEHP and DINP, the principles of diffusion still apply. The migration rate is expected to be lower than that of lower-weight phthalates but can be influenced by factors such as the concentration of DIDP in the product and the duration and nature of the mouthing action. mst.dkmst.dk

| Study Focus | Number of Samples Analyzed | Detection Frequency of DIDP | Key Observation | Source |

|---|---|---|---|---|

| Phthalate Content in Toys | 49 | 41% of samples | DIDP was the most frequently detected phthalate in the study. | nih.gov |

| Phthalate Content in PVC Toys | Not specified | Detected in excess of 10% concentration in some samples. | DIDP was identified as a major plasticizer in certain toys. | greenpeace.to |

Flexible PVC is a common material for medical devices such as intravenous (IV) bags, blood bags, and tubing. fraunhofer.decontaminantsreviews.com The most studied phthalate plasticizer in this context is Di(2-ethylhexyl) phthalate (DEHP). nih.govcontaminantsreviews.comacs.orgnih.govepa.govnih.gov

This compound has been considered as an alternative to DEHP. However, there is a significant lack of specific, quantitative data on the migration of DIDP from medical devices in the scientific literature. Studies on plasticizer leaching from medical equipment have predominantly focused on DEHP due to its historical prevalence and regulatory scrutiny. acs.orgnih.govnih.gov While general principles suggest that DIDP would have a lower leachability compared to DEHP due to its higher molecular weight, detailed research findings and quantitative migration data for DIDP in medical applications are not widely available.

Factors Influencing Migration Rates

The migration or leaching of this compound from a polymer matrix, such as polyvinyl chloride (PVC), is not a static process. It is governed by a complex interplay of physical and chemical factors. Since plasticizers like DTDP are not chemically bonded to the polymer chains, they can diffuse to the surface and transfer into any medium in contact with the material oaepublish.com. The rate of this transfer is influenced by several key variables, including the surrounding temperature, the duration of contact, the nature of the contacting medium (solvent), and the properties of the polymer matrix itself oaepublish.comnih.gov. Understanding these factors is crucial for assessing the potential for human and environmental exposure.

The migration of phthalates from plastic materials is significantly influenced by both temperature and the duration of contact.

Temperature Dependence: An increase in temperature generally accelerates the rate of migration mdpi.comnih.govnih.gov. Higher temperatures increase the kinetic energy of the DTDP molecules and enhance the flexibility and segmental motion of the polymer chains. This creates larger transient gaps within the polymer structure, facilitating the diffusion of the plasticizer to the material's surface nih.gov. Research on various phthalates consistently demonstrates a positive correlation between temperature and the amount of leached substance. For instance, studies on Di(2-ethylhexyl) phthalate (DEHP) migration from PVC films into meat showed that the amount of leached plasticizer increased as the temperature rose, reaching a maximum at 90°C researchgate.net. Similarly, experiments with polypropylene (B1209903) and polystyrene containers revealed a highly significant, temperature-dependent release of phthalates like DEHP and Dibutyl phthalate (DBP) into food simulants at temperatures ranging from 40°C to 100°C nih.gov.

One study investigating the migration of various phthalates into meat products across a temperature range of 5°C to 70°C found that while the migration of lower molecular weight phthalates increased steadily with temperature, the migration of high molecular weight phthalates like Diisodecyl phthalate (DIDP) reached an equilibrium. For DIDP, this equilibrium migration amount was 160 mg/kg mendelu.cz. This suggests that for larger molecules like DTDP, while temperature is a key factor, a saturation point in the contact medium can be reached.

Time Dependence: The amount of phthalate that migrates from a material generally increases with the duration of contact mdpi.comresearchgate.net. Initially, the migration rate can be relatively high as the plasticizer readily available at the surface is released. Over time, the process becomes limited by the slower rate of diffusion from the bulk of the polymer to the surface nih.gov. Studies have shown that while the total migrated mass of plasticizers increases over time, the average migration rate may decrease mst.dk. For example, in one study, the highest levels of phthalate migration were observed after 10 days of exposure to model solutions nih.gov. This dynamic indicates that short-term tests may not fully capture the total potential for leaching over the lifetime of a product.

Table 1: Illustrative Temperature-Dependent Migration of DEHP from PP Cups into Food Simulant

| Temperature (°C) | Mean Concentration of DEHP (ng/L) |

| 40 | 555.0 |

| 60 | 845.5 |

| 80 | 937.0 |

| 100 | 1242.5 |

This interactive table is based on data for DEHP from a study on polypropylene containers to illustrate the general principle of temperature-dependent migration nih.gov.

The characteristics of the medium in contact with the plastic play a critical role in the migration of DTDP. The principle of "like dissolves like" is highly applicable; lipophilic (fat-loving) substances like phthalates will migrate more readily into fatty or oily media than into aqueous, non-fatty media mendelu.czfoodpackagingforum.org.

Fat Content: The fat content of food or the lipophilicity of a solvent is one of the most significant factors driving phthalate migration nih.govmendelu.cz. High-fat foods, such as meats, cheeses, and oils, are particularly susceptible to phthalate contamination from packaging mendelu.czfoodpackagingforum.org. A study on meat products with varying fat content confirmed that the migration of DBP and DEHP increased with higher fat percentages mendelu.cz. For high molecular weight phthalates like DTDP, which are highly lipophilic, contact with fatty foods will result in significantly higher leaching compared to aqueous foods vetdergikafkas.orgniom.no. In migration tests, olive oil is often used as a food simulant for fatty foods and typically results in the highest observed migration levels for phthalates compared to aqueous or acidic simulants foodpackagingforum.org.

pH and Solvent Polarity: The polarity and pH of the contacting medium also influence migration rates. While fat content is the primary driver for lipophilic plasticizers, the chemical nature of the solvent matters. Studies have used various food simulants to represent different food types:

Aqueous foods: Distilled water or 10% ethanol (B145695) solution.

Acidic foods: 3% acetic acid solution.

Fatty foods: 50% ethanol solution or olive oil.

Generally, migration is highest in fatty food simulants foodpackagingforum.org. For some phthalates, migration into acidic simulants has been observed to be higher than into neutral aqueous solutions nih.gov. The specific interactions between the solvent, the polymer matrix, and the DTDP molecule will determine the precise rate of leaching. For instance, some solvents can cause the polymer matrix to swell, which can significantly increase the diffusion and subsequent migration of the plasticizer mdpi.com.

| Food Simulant Type | Simulant Used | Typical Migration Level |

| Fatty | 50% ethanol | Highest |

| Aqueous | 10% ethanol | Lower |

| Acidic | 3% acetic acid | Lower |

The release of DTDP from materials is not limited to short-term, immediate contact. As a semi-volatile organic compound with low water solubility, it can leach from products continuously over long periods, potentially spanning years or even decades researchgate.netkinampark.com. This long-term release constitutes a chronic source of environmental contamination.

The dynamics of this release are governed by diffusion processes. The leaching process can be conceptualized in two phases:

Instantaneous Leaching: A rapid release of a small fraction of the plasticizer that has already accumulated on the surface of the plastic kinampark.com.

Continuous, Diffusion-Limited Leaching: A much slower, long-term release controlled by the rate at which DTDP molecules diffuse from the interior of the polymer matrix to the surface kinampark.com.

Because high molecular weight phthalates are very hydrophobic, their diffusion through the aqueous boundary layer at the plastic's surface is slow, making this the rate-limiting step for leaching into aquatic environments kinampark.com. Modeling studies based on experimental data for high molecular weight phthalates have estimated that the desorption half-lives from PVC microplastics can be greater than 500 years kinampark.com. This indicates that products containing DTDP, such as flooring, roofing membranes, and wire insulation, act as long-term reservoirs that continuously release the plasticizer into the environment throughout and beyond their service life researchgate.netindustrialchemicals.gov.au.

Analytical Chemistry Methodologies for Diisotridecyl Phthalate

Sample Preparation and Extraction Techniques

Sample preparation is a crucial step in the analytical workflow, designed to extract and concentrate target analytes from the sample matrix while removing interfering substances. mdpi.com The choice of technique depends on the physical state of the sample (liquid or solid) and the complexity of the matrix.

Solid-Phase Extraction (SPE) is a widely used technique for preparing liquid samples, offering advantages such as reduced solvent consumption, high selectivity, and good reproducibility. mdpi.comnih.gov The principle of SPE is similar to liquid-liquid extraction, involving the partitioning of solutes between two phases. nih.gov In SPE, a liquid sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Analytes, like DIDP, are retained on the sorbent based on their physical and chemical properties, while the bulk of the sample matrix passes through. nih.gov The retained analytes are then eluted with a small volume of an appropriate solvent. nih.gov

For phthalates, which are relatively nonpolar, reversed-phase SPE is a common choice. mdpi.com Sorbents such as C18 (octadecyl-bonded silica) are frequently employed. mdpi.com

Table 1: Common SPE Sorbent Materials for Phthalate (B1215562) Extraction

| Sorbent Type | Retention Mechanism | Typical Application |

|---|---|---|

| C18 (Octadecyl) | Reversed-Phase | Extraction from aqueous samples like drinking water mdpi.com |

| Polymeric Sorbents (e.g., Styrene-Divinylbenzene) | Reversed-Phase | High-capacity extraction from environmental water mdpi.com |

| Florisil | Normal-Phase | Cleanup of extracts from fatty food samples europa.eu |

| PSA (Primary Secondary Amine) | Normal-Phase / Anion Exchange | Cleanup of food extracts to remove fatty acids and sugars nih.gov |

This table is interactive and can be sorted by column.

Liquid-Liquid Extraction (LLE) is a conventional and effective method for separating analytes from a liquid sample matrix by partitioning them into an immiscible solvent. mdpi.com This technique is frequently applied to aqueous samples such as beverages and water. europa.eu The selection of the extraction solvent is critical and is based on the principle of "like dissolves like." For nonpolar phthalates like DIDP, nonpolar organic solvents are typically used. The process involves vigorously mixing the sample with the extraction solvent, allowing the phthalates to transfer from the aqueous phase to the organic phase. After separation of the two layers, the organic solvent containing the analyte is collected for further analysis. Common solvents for phthalate extraction include n-hexane, chloroform, and isooctane. europa.eu

Ultrasonic extraction, or sonication, utilizes high-frequency sound waves to facilitate the extraction of analytes from solid samples into a solvent. mdpi.comacgpubs.org The process involves immersing the sample in an appropriate solvent and subjecting it to ultrasonic waves, which create cavitation bubbles. The formation and collapse of these bubbles generate localized high pressure and temperature, enhancing solvent penetration into the sample matrix and accelerating the desorption of the target analyte from the sample surface. semanticscholar.org

This method is considered a simpler, faster, and more efficient alternative to traditional techniques like Soxhlet extraction, requiring less solvent and time. acgpubs.orgresearchgate.net It has been successfully applied to the extraction of phthalates from diverse solid matrices, including polymers, soils, and sediments. acgpubs.orgnih.gov Studies comparing ultrasonic extraction to other methods for analyzing phthalates in polypropylene (B1209903) and PVC have demonstrated better recoveries (>80%) and consistent performance. acgpubs.orgresearchgate.net

Analyzing DIDP in complex matrices such as food and polymers presents unique challenges that require specialized extraction protocols.

Food Matrices: A primary difficulty in food analysis is the presence of fats, which can interfere with the analysis and are often co-extracted with lipophilic phthalates. europa.eu To overcome this, a common strategy involves using a solvent like acetonitrile, in which phthalates are soluble but fats have limited solubility. europa.eu This allows for a more selective extraction. For solid fatty foods, the sample may be extracted with a nonpolar solvent like hexane, followed by a cleanup step using techniques such as SPE with Florisil to remove the fat before chromatographic analysis. europa.eu

Polymer Matrices: Since DIDP is a plasticizer, it is frequently found in high concentrations within polymer matrices like polyvinyl chloride (PVC). industrialchemicals.gov.au Extracting it requires overcoming the physical barrier of the polymer. A standard method involves dissolving a small portion of the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF). acgpubs.orggcms.cz Once the polymer is dissolved, a non-solvent, typically hexane, is added to precipitate the polymer out of the solution. gcms.cz The phthalates, including DIDP, remain dissolved in the solvent mixture. The resulting solution can then be filtered and analyzed. gcms.cz

Chromatographic Separation and Detection Technologies

Following extraction and cleanup, chromatographic techniques are employed to separate DIDP from other co-extracted compounds, followed by detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful analytical technique for the determination of phthalates, including DIDP. researchgate.netgcms.cz The methodology combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. gcms.cz

In GC, the sample extract is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. nih.gov The column, typically coated with a stationary phase like 5% diphenyl/95% dimethylsiloxane (e.g., HP-5-MS), separates compounds based on their boiling points and affinity for the stationary phase. nih.govrestek.com

After exiting the column, the separated compounds enter the mass spectrometer. In the ion source, molecules are ionized, commonly by electron impact (EI), which causes them to fragment into characteristic patterns. These ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). nih.gov The detector records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for identification. For quantification and enhanced sensitivity, the MS is often operated in Selected Ion Monitoring (SIM) mode, where it only monitors for specific, characteristic ions of the target analytes. nih.govtaiwanwatch.org.tw A common characteristic ion for many phthalates is found at m/z 149, corresponding to the protonated phthalic anhydride (B1165640) fragment. gcms.cztaiwanwatch.org.tw

Table 2: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Instrument | Agilent 7890 GC / 5975C MS nih.gov | Separation and Detection |

| Column | HP-5-MS (30 m x 0.25 mm, 0.25 µm film) nih.gov | Chromatographic separation of analytes |

| Carrier Gas | Helium at 1.0-1.2 mL/min nih.gov | Transports vaporized sample through the column |

| Injection Mode | Splitless nih.gov | Ensures transfer of the entire sample to the column for trace analysis |

| Inlet Temperature | 280-290 °C nih.govoregonstate.edu | Vaporizes the sample upon injection |

| Oven Program | Ramped temperature, e.g., 100°C hold, ramp to 280°C nih.gov | Separates compounds based on boiling point |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov | Fragments molecules for mass analysis |

| MS Mode | Scan (for identification) or SIM (for quantification) taiwanwatch.org.tworegonstate.edu | Full spectrum acquisition or targeted ion monitoring |

| Transfer Line Temp | 280 °C nih.gov | Prevents condensation of analytes between GC and MS |

This table is interactive and can be sorted by column.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of Diisotridecyl phthalate and other phthalates. Its high sensitivity and selectivity make it suitable for detecting low concentrations in complex samples.

Methodology: LC-MS/MS methods typically involve a simple extraction of the sample, followed by a rapid liquid chromatography separation and detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. sciex.com To minimize background interference, organic solvents like LC-MS grade methanol and distilled water are often used. sciex.com A common challenge in phthalate analysis is contamination from laboratory equipment; therefore, glassware is preferred over plasticware for sample preparation. s4science.at

The LC separation is often achieved using a C18 column with a gradient of water and an organic solvent like methanol containing an ammonium acetate buffer. sciex.com The mass spectrometer is typically equipped with an electrospray ionization (ESI) source. sciex.com For each target analyte, two selective MRM transitions are monitored to ensure accurate identification and quantification. sciex.com

Research Findings: A study developed a fast and sensitive LC-MS/MS method for the analysis of 22 phthalates with a run time of 10 minutes. sciex.com Another LC/MS/MS method for 10 phthalates achieved low limits of detection (LLODs) between 0.125 to 5 pg/µL with a 1 µL injection volume and a 10-minute run time. s4science.at Good linearity was observed with R² > 0.99 for all analytes, and accuracy was typically between 85 and 115% with coefficient of variation (CV) values below 15%. s4science.at

Interactive Data Table: Performance of a Rapid LC/MS/MS Method for Phthalate Analysis

| Analyte | Linear Dynamic Range (pg/µL) | Accuracy (%) | Linearity (R²) |

| Phthalate 1 | 0.5 - 500 | 90 - 110 | > 0.99 |

| Phthalate 2 | 0.25 - 250 | 88 - 108 | > 0.99 |

| Phthalate 3 | 1.0 - 1000 | 92 - 112 | > 0.99 |

| Phthalate 4 | 0.125 - 125 | 85 - 115 | > 0.99 |

Note: This table represents typical performance data for a multi-analyte phthalate method and is for illustrative purposes.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is another common technique for the determination of phthalates. While generally less sensitive than MS detection, it is a robust and cost-effective method suitable for various applications.

Methodology: An HPLC-UV method for determining 19 phthalate compounds in drinking water has been developed. thermofisher.com This method utilizes a C30 column and a gradient elution to achieve separation of the target analytes. thermofisher.com The UV detection wavelength is typically set at 225 nm or 230 nm for phthalates. mdpi.comnih.gov Sample preparation may involve liquid-liquid extraction with a solvent like hexane, followed by solvent evaporation and reconstitution in an appropriate solvent like acetonitrile. mdpi.com

Research Findings: A validated HPLC-UV method for the determination of five phthalates in cosmetic products demonstrated high sensitivity with limit of quantification (LOQ) values below 0.64 µg/mL for all analytes. nih.gov The method showed excellent linearity (r² ≥ 0.999) and good accuracy and precision, with average recovery rates between 94.8% and 99.6%. nih.gov Another study developed an HPLC-UV method for the determination of bis(2-ethylhexyl) phthalate (DEHP) in alcoholic beverages with a linear range of 0.3–1.5 mg/L and a lower limit of quantification of 0.06 mg/L. mdpi.com

Other Chromatographic and Spectroscopic Techniques (e.g., FT-IR, TLC)

Besides LC-based methods, other techniques are also employed for the analysis of phthalates.

Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR is a rapid screening tool for the qualitative and quantitative analysis of phthalates in polymers. nicoletcz.cz It can be used to quickly identify the presence of phthalates in plastics at levels commonly found in commercial products. thermofisher.com The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which requires no sample preparation. hpst.cz For higher sensitivity to detect phthalates below the 0.1 wt% level, a transmission spectrum of a thin film of the sample can be acquired. thermofisher.com

Thin-Layer Chromatography (TLC): TLC has been used for the detection of phthalates in pharmaceutical tablets. cdc.gov It is a simple and cost-effective technique for screening purposes.

Quality Assurance and Quality Control in Analysis

Robust quality assurance (QA) and quality control (QC) measures are critical for obtaining reliable and accurate results in the analysis of this compound.

Contamination Control Strategies

Due to the ubiquitous nature of phthalates in the laboratory environment, stringent contamination control is paramount.

Glassware and Equipment: All glassware used in the analysis should be thoroughly cleaned to remove any potential phthalate contamination. researchgate.net This can involve rinsing with appropriate solvents or baking at high temperatures. cdc.gov Using glassware instead of plastic containers for sample storage and preparation is recommended. europa.eu

Reagents and Solvents: The purity of all reagents and solvents must be checked to ensure they are free from phthalate contamination. researchgate.net Instrument blanks can be reduced by installing filters in the gas supply of chromatographs. europa.eu

Laboratory Environment: The laboratory environment itself can be a source of contamination. Regular cleaning and monitoring of the workspace are important.

Method Validation and Performance Characteristics (e.g., LOD, LOQ, Recovery, Linearity)

Analytical methods must be validated to ensure they are fit for their intended purpose. Key validation parameters include:

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. juniperpublishers.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comsepscience.com

Recovery: Recovery studies are performed by spiking a blank sample matrix with a known concentration of the analyte to assess the efficiency of the extraction and analytical process. scispace.com Acceptable recovery is typically in the range of 80-120%. juniperpublishers.com

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. s4science.at

Interactive Data Table: Typical Method Validation Parameters for Phthalate Analysis

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Accuracy/Recovery | 80 - 120% |

| Precision (RSD%) | < 15-20% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Note: These are general guidelines and specific criteria may vary depending on the regulatory requirements and the analytical technique used.

Interlaboratory Comparison and Reference Material Studies

Participation in interlaboratory comparison studies and the use of certified reference materials are essential for demonstrating the competence of a laboratory and ensuring the comparability of data.

Interlaboratory Studies: These studies involve multiple laboratories analyzing the same samples to assess the reproducibility of analytical methods. A European human biomonitoring project (HBM4EU) conducted proficiency tests for phthalate biomarkers, which helped to build a network of competent laboratories capable of generating comparable and accurate data. nih.gov The interlaboratory reproducibility for challenging biomarkers of mixed-isomer phthalates like DiNP and DiDP was found to be around 43%, which improved to 26% for laboratories that consistently achieved satisfactory performance, demonstrating the success of the QA/QC efforts. nih.gov

Reference Materials: The use of certified reference materials, such as those available from the National Institute of Standards and Technology (NIST), provides a benchmark for the accuracy of analytical measurements. nih.gov

Mechanistic Research on Biological Interactions

Molecular Binding and Receptor Activation Studies

Phthalates typically exert their biological effects after being metabolized from their parent diester form to a monoester metabolite. nih.gov These monoesters are often the active ligands for various nuclear receptors. nih.gov The biological activity of phthalates is largely mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which form heterodimers with Retinoid X Receptors (RXR) to regulate gene transcription. nih.govnih.gov

The activation of PPARs by phthalate (B1215562) monoesters is a key mechanism behind their biological effects. nih.govresearchgate.net For instance, the primary metabolite of Di(2-ethylhexyl) phthalate (DEHP), mono(2-ethylhexyl) phthalate (MEHP), is a known activator of both human and rodent PPARα and PPARγ. nih.gov The carboxyl group of the monoester form is crucial for this ligand activity. nih.gov Given the structural similarities, it is hypothesized that the monoester metabolite of DITDP, monoisotridecyl phthalate, would be the primary molecule interacting with PPARs. The activation of different PPAR isoforms, such as PPARα (predominantly in the liver) and PPARγ (predominantly in adipose tissue), can lead to diverse metabolic consequences. nih.gov

Table 1: In Silico Binding Affinity of Diisodecyl Phthalate (DIDP) with Fish Nuclear Receptors This table presents data from molecular docking studies on the binding efficiency of DIDP, a structural analogue of DITDP, with piscine nuclear receptors.

| Receptor Subtype | Binding Efficiency/Affinity | Reference |

|---|---|---|

| PPARα | High | acs.orgnih.gov |

| PPARβ | High | acs.orgnih.gov |

| PPARγ | High | acs.orgnih.gov |

| RXRα | Very High (Greater preference than PPARs) | acs.orgnih.gov |

RXRα serves as an essential heterodimeric partner for PPARs, and this partnership is fundamental to mediating the transcriptional effects of PPAR ligands. nih.govnih.gov Upon activation by a ligand, PPARs form a heterodimer with RXR, which then binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes, thereby modulating their expression. nih.gov

Molecular docking studies on DIDP have shown that it exhibits a high binding efficiency with piscine PPARs and demonstrates an even greater preference for RXRα. acs.orgnih.gov This strong interaction with RXRα suggests that DITDP could significantly influence the PPAR:RXR signaling pathway. The binding of a phthalate or its metabolite to RXR could potentially alter the receptor's conformation, affecting its dimerization with PPARs and subsequent gene regulation. Some research suggests that various xenobiotics, including the phthalate DEHP, can interact with human RXR more intensely than its natural ligands, highlighting the potential for significant disruption of this signaling pathway. researchgate.net

Gene Expression and Metabolic Pathway Modulation

The activation of the PPAR:RXR signaling complex by phthalates initiates a cascade of changes in gene expression, primarily affecting metabolic pathways.

Studies utilizing sea bream hepatocytes have demonstrated that exposure to DIDP leads to the coordinated increased expression of PPARs and RXRα, as well as their downstream target genes involved in lipid metabolism. acs.orgnih.gov This indicates that DIDP, as a representative high molecular weight phthalate, can act as an environmental stressor that activates PPAR:RXR signaling to induce long-term alterations in lipid homeostasis. nih.gov

A key finding from these studies is the significant upregulation of genes involved in multiple stages of the fatty acid pathway at low concentrations of DIDP. acs.org Notably, the expression of Fatty Acid Binding Protein (FABP), a crucial player in fatty acid uptake and transport, was found to be highly correlated with the mRNA levels of all PPAR isoforms following DIDP exposure. acs.orgnih.gov

Other phthalates have been shown to have similar effects. For example, DEHP exposure in rats has been found to disrupt lipid metabolism by affecting the expression of genes such as fatty acid synthase (FAS) and lipoprotein lipase (B570770) (LPL). nih.gov Comparative gene expression profiling has revealed that a range of developmentally toxic phthalates, including Dibutyl phthalate (DBP) and DEHP, alter the expression of a large number of genes related to lipid, sterol, and cholesterol homeostasis in the fetal testis. bohrium.com

The activation of PPARs by phthalates can influence a variety of cellular processes beyond lipid metabolism. For instance, PPARγ activation is a key regulator of adipocyte differentiation, and its modulation by phthalates could have implications for adipogenesis. nih.govresearchgate.net Furthermore, PPARα activation can induce enzymes involved in xenobiotic metabolism, potentially increasing susceptibility to other environmental toxicants. nih.gov

However, studies on high molecular weight phthalates like DIDP and the closely related Ditridecyl phthalate suggest they have a different biological profile compared to some lower molecular weight phthalates. A comprehensive weight of evidence assessment for DIDP concluded that it does not disrupt estrogen, androgen, thyroid, or steroidogenesis pathways. nih.gov Similarly, in a combined reproductive and repeated exposure study, Ditridecyl phthalate did not impair fertility parameters or reproductive organs in rats, although it did induce effects in the liver and kidneys, such as hepatocyte hypertrophy and evidence of peroxisome proliferation, which is a classic response to PPARα activators. publisso.de

Comparative Biological Activity with Related Phthalate Esters

The biological activity of phthalates varies significantly based on their chemical structure, particularly the length and branching of their alkyl side chains. nih.gov Generally, the metabolic conversion of the parent diester to its corresponding monoester is essential for significant PPAR activation. nih.gov

Research has shown that monoesters with longer and more branched side chains can be potent PPAR activators. nih.gov For instance, MEHP (from DEHP), monobenzyl phthalate (MBzP, from Butyl Benzyl Phthalate), and mono-sec-butyl phthalate (MBuP, from Di-sec-butyl phthalate) are all capable of activating both human PPARα and PPARγ. nih.gov In contrast, phthalate monoesters with very short chains, such as monomethyl and monoethyl esters, show no significant PPAR activation. researchgate.net

The following table summarizes the effective concentrations for PPAR activation by various phthalate monoesters from in vitro transactivation assays, providing a basis for comparison.

Table 2: Comparative PPAR Activation by Various Phthalate Monoesters This table presents data on the concentration of different phthalate monoesters required to achieve half-maximal activation (EC50) of mouse (m) and human (h) PPAR subtypes.

| Phthalate Monoester | EC50 for mPPARα (μM) | EC50 for hPPARα (μM) | EC50 for mPPARγ (μM) | EC50 for hPPARγ (μM) | Reference |

|---|---|---|---|---|---|

| Mono-(2-ethylhexyl) phthalate (MEHP) | 0.6 | 3.2 | 10.1 | 6.2 | researchgate.net |

| Monobenzyl phthalate (MBzP) | 21 | 30 | 75 | 100 | researchgate.net |

| Mono-sec-butyl phthalate (MBuP) | 63 | Not Reported | Not Reported | Not Reported | researchgate.net |

| Monomethyl phthalate | No significant activation | No significant activation | No significant activation | No significant activation | researchgate.net |

| Monoethyl phthalate | No significant activation | No significant activation | No significant activation | No significant activation | researchgate.net |

| Mono-n-butyl phthalate | No significant activation | No significant activation | No significant activation | No significant activation | researchgate.net |

This comparative data illustrates a clear structure-activity relationship. MEHP is shown to be a more potent PPAR activator than MBzP or MBuP. researchgate.net While direct comparative data for monoisotridecyl phthalate is unavailable, its high molecular weight and branched structure suggest it would likely require metabolic activation to its monoester to interact with PPARs, and its potency would be influenced by the specific stereoisomers present in the commercial mixture.

Regulatory Science and Policy Implications for Diisotridecyl Phthalate

Diisotridecyl phthalate (B1215562) (DIDP) is subject to a variety of international and regional regulations that govern its manufacture, use, and environmental presence. These frameworks, primarily in the European Union, United States, Canada, and China, reflect a science-based approach to managing potential risks associated with the chemical.

Research Gaps, Challenges, and Future Directions

Advanced Synthesis and Degradation Research Needs

Conventional synthesis of phthalates, including DITDP, typically involves the esterification of phthalic anhydride (B1165640) with the corresponding alcohol, in this case, isodecyl alcohol. This process often utilizes catalysts such as sulfuric acid or tetra-n-butyltitanate. tsijournals.comtsijournals.com While effective, there is a growing need for more advanced and sustainable synthesis methods. Future research should focus on developing greener catalytic systems that minimize byproducts, reduce reaction times, and allow for easier catalyst recovery and reuse. google.comaip.org For instance, the use of solid acid catalysts like sulfated zirconia has shown promise for the synthesis of other phthalates and could be explored for DITDP production. nih.gov

The biodegradation of DITDP is a critical aspect of its environmental fate. It is known that high molecular weight phthalates can be degraded by various microorganisms. researchgate.net The degradation pathway typically begins with the hydrolysis of the diester to its monoester, monoisodecyl phthalate (B1215562) (MIDP), and then to phthalic acid, which can be further mineralized. nih.govepa.gov However, significant research gaps remain in understanding the specific microbial consortia responsible for DITDP degradation in different environmental compartments, the influence of environmental factors (e.g., temperature, pH, oxygen availability) on degradation rates, and the potential formation of persistent or toxic metabolites. researchgate.netnih.gov Future research should aim to:

Isolate and characterize novel microbial strains with high DITDP degradation efficiency.

Elucidate the complete metabolic pathways of DITDP degradation.

Investigate the genetic basis of phthalate-degrading enzymes to enable biotechnological applications for bioremediation. nih.gov

Comprehensive Environmental Modeling and Monitoring

Understanding the environmental distribution of DITDP requires robust modeling and monitoring strategies. Environmental fate and transport models, such as HYDRUS-1D and Level III Fugacity models, have been used to predict the behavior of similar phthalates like Diisodecyl Phthalate (DIDP). epa.govnih.gov These models suggest that high molecular weight phthalates are likely to partition to soil and sediment. epa.gov However, DITDP-specific model parameterization and validation are necessary for accurate predictions. Challenges in this area include the lack of extensive empirical data on DITDP's physicochemical properties and its behavior in complex environmental matrices.

Future research should focus on:

Developing and validating environmental fate and transport models specifically for DITDP.

Conducting comprehensive monitoring studies to determine the concentrations of DITDP in various environmental media, including air, water, soil, sediment, and biota.

Investigating the long-range transport potential of DITDP and its atmospheric deposition patterns.

Table 1: Key Considerations for Environmental Fate and Transport of DITDP

| Environmental Process | Key Factors and Research Needs |

|---|---|

| Partitioning | Determination of octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc) specific to DITDP isomers. Modeling partitioning behavior in soil, sediment, and sludge. |

| Biodegradation | Identification of key microbial degraders and enzymatic pathways. Assessing degradation rates under various environmental conditions (aerobic/anaerobic). researchgate.netnih.govnih.gov |

| Photodegradation | Investigating the role of direct and indirect photolysis in the degradation of DITDP in aquatic and atmospheric environments. |

| Atmospheric Transport | Modeling atmospheric transport and deposition to understand the potential for long-range environmental contamination. |

Development of Novel Analytical Tools and Standards

Accurate assessment of DITDP exposure and environmental contamination relies on sensitive and reliable analytical methods. Current methods for phthalate analysis often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). govst.edugovst.eduresearchgate.net However, the complexity of environmental and biological samples, along with the potential for contamination during analysis, presents significant challenges. scribd.com

There is a pressing need for the development of novel analytical tools with improved sensitivity, selectivity, and efficiency for DITDP detection. This includes the development of advanced sample preparation techniques to minimize matrix effects and the use of high-resolution mass spectrometry for unambiguous identification. Furthermore, the availability of certified reference materials (CRMs) for DITDP and its metabolites is crucial for method validation and ensuring data quality and comparability across different laboratories. hpc-standards.comcpachem.com

Future research in this area should prioritize:

The development of rapid and field-portable analytical methods for on-site screening of DITDP.

The synthesis and certification of isotopically labeled internal standards and CRMs for DITDP and its key metabolites. hpc-standards.comcpachem.com

The validation of analytical methods according to international guidelines, such as those from the International Conference on Harmonisation (ICH). ijrpr.com

Exploration of Emerging Applications and Sustainable Alternatives

While DITDP is primarily used as a plasticizer in PVC products, there is a need to explore any potential emerging applications. specialchem.commdpi.com Concurrently, the search for safer and more sustainable alternatives is a major research driver. Several alternatives to high molecular weight phthalates have been proposed, including other phthalates with different carbon chain lengths, as well as non-phthalate plasticizers like citrates, sebacates, adipates, and phosphates. mst.dknih.gov

However, a simple substitution is not sufficient. A comprehensive assessment of the life cycle, environmental fate, and potential health effects of these alternatives is necessary to avoid "regrettable substitutions." ca.govacs.org This requires a holistic approach that considers not only the performance and cost of the alternatives but also their long-term sustainability.

Key future research directions include:

Investigating novel applications for high molecular weight phthalates that leverage their specific properties.

Conducting thorough comparative hazard and risk assessments of DITDP and its potential alternatives. ca.gov

Developing bio-based and biodegradable plasticizers as truly sustainable alternatives.

Table 2: Comparison of DITDP and Potential Alternatives

| Plasticizer Type | Examples | Potential Advantages | Research Gaps and Challenges |

|---|---|---|---|

| High Molecular Weight Phthalates | Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP) | Good performance, cost-effective. americanchemistry.com | Potential for endocrine disruption, environmental persistence. nih.govhealthandenvironment.org |

| Non-Phthalate Plasticizers | Citrates (e.g., ATBC), Adipates, Terephthalates (e.g., DEHT) | Often have better toxicological profiles. mst.dk | Limited long-term data, potential for unknown health effects, cost. ca.govacs.org |

| Bio-based Plasticizers | Epoxidized soybean oil (ESBO), Acetyl tributyl citrate (B86180) (ATBC) | Renewable feedstock, potential for biodegradability. nih.gov | Performance limitations, land-use competition, need for life cycle assessment. |

Interdisciplinary Research Needs and Collaborations

Addressing the complex challenges associated with DITDP requires a departure from siloed research efforts. A truly comprehensive understanding can only be achieved through interdisciplinary collaborations that bring together experts from various fields.

Chemists and Material Scientists: To develop greener synthesis routes for DITDP and innovate sustainable alternative plasticizers. tsijournals.comresearchgate.net

Toxicologists and Epidemiologists: To conduct in-depth studies on the potential health effects of DITDP and its alternatives, particularly on vulnerable populations. healthandenvironment.orgnationalacademies.org

Environmental Scientists and Engineers: To model the environmental fate of DITDP, monitor its presence in various ecosystems, and develop effective remediation technologies. epa.govresearchgate.net

Regulators and Policymakers: To translate scientific findings into evidence-based policies and regulations that protect human health and the environment. healthandenvironment.orgehn.org

Collaborative platforms and networks are needed to facilitate communication and data sharing among these diverse groups. International cooperation is also essential to harmonize risk assessment methodologies and regulatory standards for phthalates. nationalacademies.orgresearchgate.netyoutube.com Future progress in managing the risks associated with DITDP will heavily depend on the strength and effectiveness of these interdisciplinary partnerships.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying DITDP in environmental and biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase extraction (SPE) is widely used for DITDP detection in biological samples (e.g., urine), as validated by the NHANES protocols . For environmental samples (e.g., water, soil), high-performance liquid chromatography (HPLC) with UV detection provides reliable quantification, especially when isomer-specific separation is required due to DITDP's branched alkyl structure . Calibration standards should account for matrix effects, and internal deuterated phthalate analogs are recommended to improve accuracy.

Q. How do temperature and pressure affect the physicochemical properties of DITDP, such as viscosity?